2,2-二甲基-4-氧代-4-苯基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

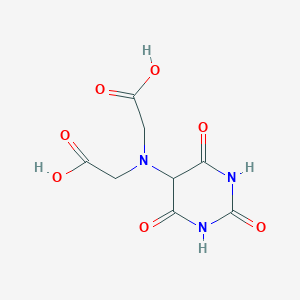

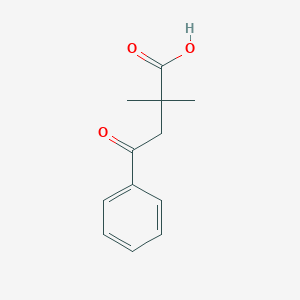

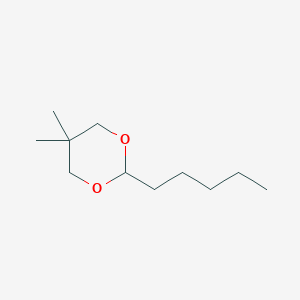

2,2-Dimethyl-4-oxo-4-phenylbutanoic acid (DMOPBA) is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a melting point of 153-154 °C and is soluble in water and organic solvents. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, agrochemicals, and dyes. DMOPBA has a wide range of applications in the scientific research field due to its ability to act as a catalyst in organic reactions.

科学研究应用

在药理学应用中的合成和评价

已经探索了2,2-二甲基-4-氧代-4-苯基丁酸及其衍生物在药理学应用中的潜力。一项显著的研究涉及使用4-氧代-4-苯基丁酸合成N-(取代苯并噻唑-2-基)酰胺衍生物,并评估这些化合物的抗惊厥和神经保护效应。其中一种衍生物,N-(6-甲氧基苯并噻唑-2-基)-4-氧代-4-苯基丁酰胺,显示出作为抗惊厥药物的显著潜力,并通过降低某些生物标志物的水平显示出显著的神经保护效应,使其成为寻找具有神经保护效应的有效抗惊厥药物的潜在引物(Hassan, Khan, & Amir, 2012)。

动力学研究和合成优化

该化合物还成为动力学研究的对象,例如在气相热解羧基反应中研究2,2-二甲基-4-苯基丁-3-烯酸的动力学同位素效应。这项研究提供了有关反应机制和取代基对羧基脱除速率的影响的见解,突显了该化合物在理解复杂化学过程中的作用(Bigley & Thurman, 1967)。

在另一个背景下,该化合物作为对Adda的全合成研究的一部分而合成,Adda是一种在蓝藻肝毒素中发现的独特氨基酸。这项研究有助于更广泛地了解蓝藻产生的有毒化合物及其潜在的健康影响(Namikoshi et al., 1989)。

此外,一项研究集中于对2-氧代-4-芳基丁-3-烯酸的直接不对称氢化,包括2-氧代-4-苯基丁酸,展示了这些化合物在合成ACE抑制剂方面的潜力,突显了它们在药物化学中的相关性(Zhu et al., 2010)。

未来方向

The future directions for research on 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid could involve further exploration of its synthesis and potential applications in pharmaceutical chemistry. For instance, a new polymorph of 4-oxo-4-phenylbutanoic acid has been reported, which could open up new avenues for research .

作用机制

Target of Action

It is used in the synthesis of angiotensin-converting enzyme inhibitors (aceis) such as lisinopril and benazepril . ACEIs are known to inhibit the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).

Result of Action

They cause vasodilation, reduce blood volume, and decrease tissue response to inflammation, all of which contribute to a reduction in blood pressure .

属性

IUPAC Name |

2,2-dimethyl-4-oxo-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-12(2,11(14)15)8-10(13)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOADEDHOFTRIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)C1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341076 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15116-34-4 |

Source

|

| Record name | 2,2-Dimethyl-4-oxo-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (R)-[(3-methoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B84261.png)